

Application of Solvent Blue 59 in Polymer Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent blue 59*

Cat. No.: *B1217624*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 59, a synthetic anthraquinone dye, is a versatile compound utilized across various scientific and industrial fields, with significant applications in polymer science.^[1] Its vibrant blue hue, coupled with excellent solubility in organic solvents and notable stability, makes it a prime candidate for coloring a wide array of polymers.^{[1][2]} Beyond its role as a colorant, its inherent fluorescent properties open avenues for its use in advanced research applications, including organic electronics and as a fluorescent probe for material analysis.^[1] ^[3] This document provides detailed application notes and experimental protocols for the use of **Solvent Blue 59** in polymer science, aimed at researchers and professionals in material and drug development.

Chemical and Physical Properties

Solvent Blue 59, also known by its chemical name 1,4-Bis(ethylamino)-9,10-anthraquinone, possesses a unique molecular structure that imparts its desirable characteristics.^{[1][4]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{18}H_{18}N_2O_2$	[1] [5]
Molecular Weight	294.35 g/mol	[1] [5]
CAS Number	6994-46-3	[1] [5]
Appearance	Maroon/Blue Powder	[1]
Melting Point	215 - 217 °C	[1]
λ_{max}	595 nm, 640 nm	[3]

Applications in Polymer Science

The primary application of **Solvent Blue 59** in polymer science is as a colorant. Its compatibility with a range of polymers, combined with its high thermal stability and good lightfastness, makes it a reliable choice for imparting a brilliant blue color.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Polymer Compatibility

Solvent Blue 59 is compatible with a variety of polymers, including:

- Polystyrene (PS)[\[6\]](#)[\[7\]](#)
- Rigid Polyvinyl Chloride (PVC)[\[6\]](#)[\[7\]](#)
- Polymethyl Methacrylate (PMMA)[\[6\]](#)[\[7\]](#)
- Acrylonitrile Butadiene Styrene (ABS) / Styrene Acrylonitrile (SAN)[\[6\]](#)[\[7\]](#)
- Polyester (PES), including Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT)[\[6\]](#)[\[7\]](#)
- Polycarbonate (PC)[\[7\]](#)

Performance in Polymers

The performance characteristics of **Solvent Blue 59** in polymers are crucial for its application. Key performance indicators are summarized below.

Performance Metric	Polymer	Value/Rating	Reference
Heat Resistance	Polystyrene (PS)	260 °C	
Light Fastness	Polystyrene (PS)	6-7 (on a scale of 1-8)	
Solubility in Solvents (g/L at 20°C)	Acetone	15	
Butyl Acetate		30	
Methylbenzene		86.30	
Dichloromethane		171.30	
Ethyl Alcohol		5	

Experimental Protocols

The following section details generalized protocols for the incorporation and testing of **Solvent Blue 59** in polymers. These protocols are based on standard industry practices and should be adapted based on specific polymer types and experimental requirements.

Protocol 1: Incorporation of Solvent Blue 59 into Thermoplastics via Melt Compounding

This protocol describes a general method for incorporating **Solvent Blue 59** into thermoplastic polymers using a twin-screw extruder.

Materials and Equipment:

- **Solvent Blue 59** powder
- Thermoplastic polymer pellets (e.g., PS, PC, PET)
- Twin-screw extruder

- Gravimetric feeders
- Strand pelletizer
- Drying oven

Procedure:

- Drying: Dry the polymer pellets according to the manufacturer's recommendations to remove any residual moisture.
- Premixing (Optional): For small-scale experiments, a masterbatch can be prepared by premixing a higher concentration of **Solvent Blue 59** with the polymer pellets.
- Extrusion:
 - Set the temperature profile of the extruder appropriate for the specific polymer being used.
 - Use gravimetric feeders to accurately meter the polymer pellets and **Solvent Blue 59** powder (or masterbatch) into the extruder. A typical loading of the dye is in the range of 0.05% to 1.0% by weight, depending on the desired color intensity.
 - The screw speed should be optimized to ensure thorough mixing and dispersion of the dye within the polymer melt.
- Pelletizing: The colored polymer melt is extruded through a die into strands, which are then cooled in a water bath and cut into pellets using a strand pelletizer.
- Drying: The resulting colored pellets should be dried to remove surface moisture before further processing (e.g., injection molding, film extrusion).

Protocol 2: Evaluation of Thermal Stability in Polymers

This protocol outlines a method to assess the thermal stability of **Solvent Blue 59** within a polymer matrix using Thermogravimetric Analysis (TGA).

Materials and Equipment:

- Colored polymer sample containing **Solvent Blue 59**
- Thermogravimetric Analyzer (TGA)
- Nitrogen or air supply

Procedure:

- Sample Preparation: Place a small, known weight of the colored polymer sample (typically 5-10 mg) into a TGA crucible.
- TGA Analysis:
 - Place the crucible in the TGA furnace.
 - Heat the sample from ambient temperature to a temperature above the polymer's degradation point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
 - The analysis should be conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.
- Data Analysis:
 - Plot the weight loss of the sample as a function of temperature.
 - The onset of weight loss indicates the beginning of thermal degradation. Compare the TGA curve of the colored polymer with that of the neat polymer to determine if the addition of **Solvent Blue 59** affects the thermal stability.

Protocol 3: Assessment of Lightfastness of Colored Polymers

This protocol describes a standardized method for determining the lightfastness of polymers colored with **Solvent Blue 59**, based on ISO 4892-2 (Plastics - Methods of exposure to laboratory light sources - Part 2: Xenon-arc lamps).

Materials and Equipment:

- Colored polymer plaques or films
- Xenon-arc weathering chamber
- Blue Wool Scale standards (ISO 105-B02)[6]
- Spectrophotometer or colorimeter

Procedure:

- Sample Preparation: Prepare flat plaques or films of the colored polymer. A portion of each sample should be masked to serve as an unexposed reference.
- Exposure:
 - Mount the samples and the Blue Wool Scale standards in the xenon-arc chamber.
 - Set the exposure conditions (irradiance, temperature, humidity) according to the relevant standard or specific test requirements.
- Evaluation:
 - Periodically remove the samples and the Blue Wool standards from the chamber.
 - Visually assess the color change of the exposed area of the samples compared to the unexposed area and against the fading of the Blue Wool standards. The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[6]
 - For a quantitative assessment, measure the color change (ΔE^*) of the exposed samples using a spectrophotometer or colorimeter.

Protocol 4: Determination of Solubility in Polymer Melts (Qualitative)

This protocol provides a qualitative method to assess the solubility of **Solvent Blue 59** in a polymer melt.

Materials and Equipment:

- **Solvent Blue 59** powder
- Polymer powder or fine pellets
- Hot stage microscope
- Glass slides and coverslips

Procedure:

- Sample Preparation: Place a small amount of the polymer powder on a glass slide. Disperse a few particles of **Solvent Blue 59** into the polymer powder. Place a coverslip over the mixture.
- Microscopic Observation:
 - Place the slide on the hot stage of the microscope.
 - Slowly heat the sample to a temperature above the polymer's melting point.
 - Observe the dye particles as the polymer melts.
- Assessment:
 - Good Solubility: The dye particles will dissolve completely into the polymer melt, resulting in a uniformly colored liquid with no visible solid particles.
 - Poor Solubility: The dye particles will remain as distinct solids within the molten polymer, or only partially dissolve, leading to a non-uniform color.

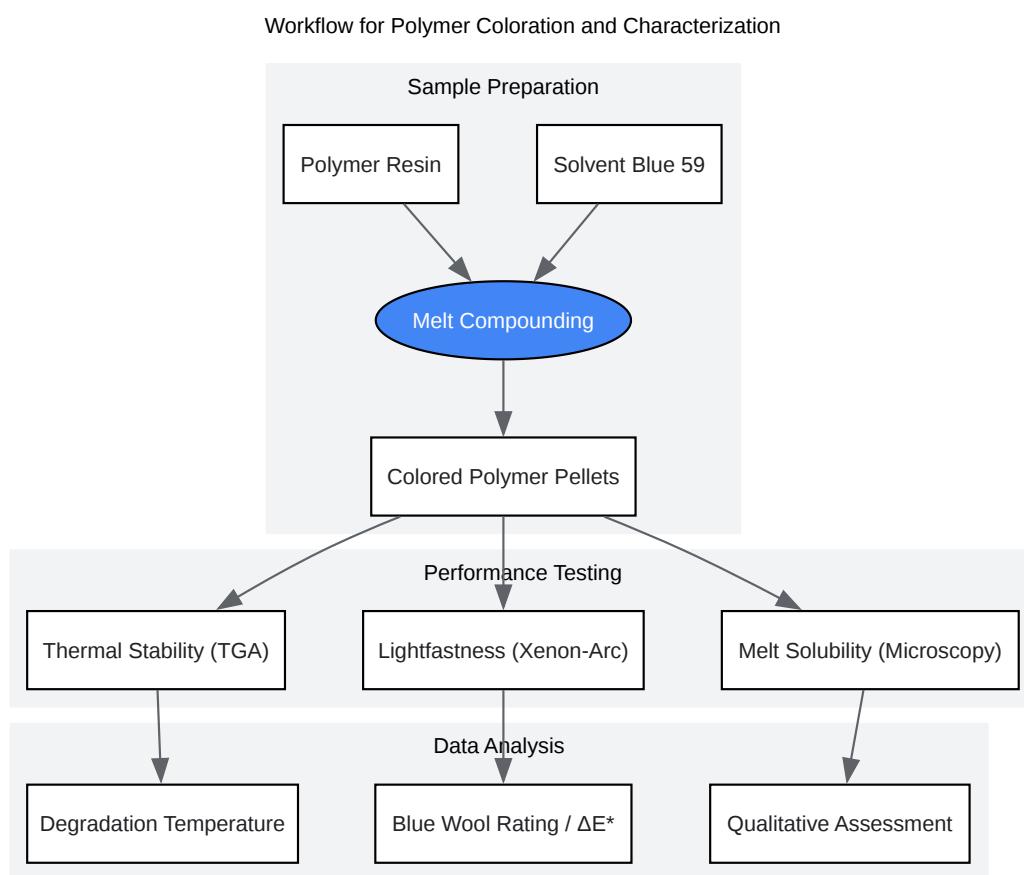
Advanced Applications: Solvent Blue 59 as a Fluorescent Probe

The fluorescent properties of **Solvent Blue 59** can be harnessed for various research applications in polymer science, such as monitoring polymerization processes, studying polymer morphology, and detecting changes in the polymer's local environment.

Protocol 5: Characterization of Fluorescence in Polymer Films

This protocol describes the basic procedure for measuring the fluorescence spectrum of **Solvent Blue 59** embedded in a polymer film.

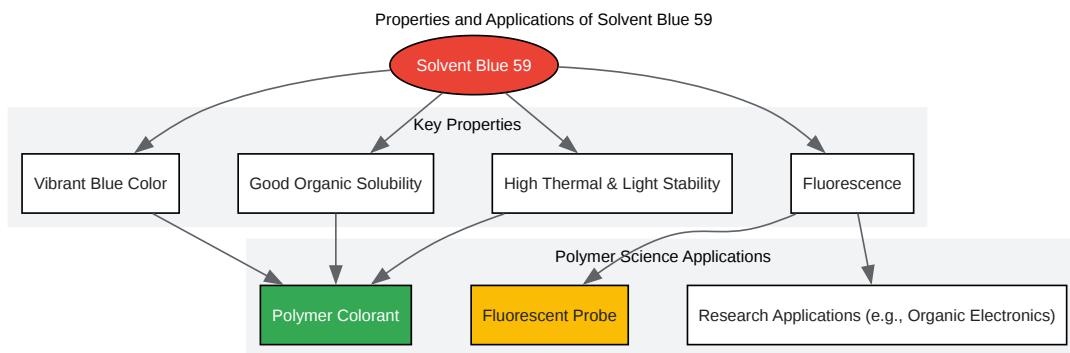
Materials and Equipment:


- Polymer film containing **Solvent Blue 59**
- Fluorometer (fluorescence spectrophotometer)
- Film holder accessory

Procedure:

- Sample Preparation: Cast a thin film of the polymer containing a low concentration of **Solvent Blue 59** (e.g., 0.01% w/w) onto a quartz slide. The solvent used for casting should be evaporated completely.
- Fluorescence Measurement:
 - Mount the polymer film in the fluorometer using a solid sample holder.
 - Determine the absorption maximum (λ_{max}) of the dye in the polymer film using a UV-Vis spectrophotometer.
 - Set the excitation wavelength of the fluorometer to the λ_{max} of the dye.
 - Scan the emission spectrum over a suitable wavelength range (e.g., 550 nm to 750 nm).
- Data Analysis:
 - The resulting spectrum will show the fluorescence emission profile of **Solvent Blue 59** in the specific polymer matrix. The peak emission wavelength and intensity can provide information about the dye's interaction with the polymer.

Visualizations


Experimental Workflow for Polymer Coloration and Testing

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating **Solvent Blue 59** into polymers and subsequent performance testing.

Logical Relationship of Solvent Blue 59 Properties and Applications

[Click to download full resolution via product page](#)

Caption: Relationship between the properties of **Solvent Blue 59** and its applications in polymer science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. chemimpex.com [chemimpex.com]

- 4. sdc.org.uk [sdc.org.uk]
- 5. worlddyeviety.com [worlddyeviety.com]
- 6. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Application of Solvent Blue 59 in Polymer Science: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217624#application-of-solvent-blue-59-in-polymer-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com